molecular formula C20H22N2NaO7S B1662473 Sivelestat sodium CAS No. 150374-95-1

Sivelestat sodium

Cat. No.: B1662473
CAS No.: 150374-95-1
M. Wt: 457.5 g/mol
InChI Key: YIPPOMHPJSWADI-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sivelestat sodium interacts with human neutrophil elastase (HNE), a serine protease produced by neutrophils . It inhibits HNE in a competitive manner . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . In patients with ALI/ARDS, this compound therapy might increase the PaO2/FiO2 level .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which is crucial for cell survival and proliferation. It also inhibits the JNK/NF-κB signaling pathway , which plays a key role in inflammation and immune responses. Furthermore, it reduces inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to the blockage NF-kB pathway activators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After three days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. After treatment with different doses of this compound, PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the PI3K/AKT/mTOR signaling pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Transport and Distribution

It is known that this compound can inhibit the inflammatory reaction during systemic inflammatory response syndrome and alleviate lung injury .

Chemical Reactions Analysis

Types of Reactions: Sivelestat sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound salt, which can be used for further research and development .

Scientific Research Applications

Sivelestat sodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Sivelestat sodium salt is unique due to its high selectivity for human neutrophil elastase and its ability to reduce pulmonary vascular permeability and inhibit proinflammatory factors . This makes it particularly effective in treating acute lung injury and related conditions.

Properties

CAS No.

150374-95-1

Molecular Formula

C20H22N2NaO7S

Molecular Weight

457.5 g/mol

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);

InChI Key

YIPPOMHPJSWADI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]

Synonyms

sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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